3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

描述

Introduction to 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Characterization

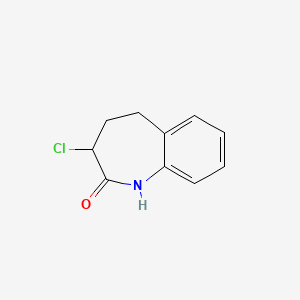

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its structural framework. The compound possesses a molecular formula of C₁₀H₁₀ClNO with a corresponding molecular weight of 195.65 grams per mole. The structural framework consists of a benzene ring fused to a seven-membered lactam ring, creating the characteristic benzazepine skeleton.

The three-dimensional structure of this compound features several key stereochemical elements. The seven-membered ring adopts a non-planar conformation due to the inherent flexibility of the larger ring system. The chlorine atom at position 3 introduces an asymmetric center, creating the potential for stereoisomerism, though the specific stereochemical configuration requires detailed Nuclear Magnetic Resonance spectroscopy or X-ray crystallography for definitive determination.

The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13), providing a standardized method for chemical structure representation. The corresponding InChI Key is VOEMRDMQXDUFDU-UHFFFAOYSA-N, which serves as a fixed-length identifier derived from the InChI string.

属性

IUPAC Name |

3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEMRDMQXDUFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531449 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-23-2 | |

| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation Reaction

The initial step involves the reaction of 4-chloroaniline with succinic anhydride in an organic solvent under reflux conditions for 4 to 8 hours. This produces 4-(4-chloroanilino)-4-oxobutyric acid, a key intermediate. After completion, the reaction mixture is cooled, acidified with 1N hydrochloric acid, stirred, and the solid product is filtered out.

Intramolecular Friedel-Crafts Cyclization

The acylated intermediate is dissolved in ethylene dichloride, and anhydrous aluminum trichloride is added. The mixture is heated between 55 and 70 °C for 4 to 6 hours to promote cyclization via Friedel-Crafts acylation, forming a bicyclic diketone intermediate (7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione). Post-reaction, the mixture is cooled, treated with 3N to 6N hydrochloric acid, and the organic phase is separated, dried, and concentrated to isolate the product.

Reduction and De-ketalation

The diketone intermediate is converted into a glycol ketal by reaction with ethylene glycol. Subsequent reduction and acidic de-ketalation yield the target compound, 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

Alternative Chlorination Methods

Chlorination at the 3-position can also be achieved by chlorinating amino alcohol precursors using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3). These reagents replace hydroxyl groups with chlorine under controlled conditions, often in aromatic or amide solvents. The molar ratio of chlorinating agent to substrate typically ranges from 2:1 to 20:1 to optimize yield and selectivity.

Reaction Conditions and Optimization

- Solvents: Ethylene dichloride is preferred for Friedel-Crafts cyclization due to its stability and solvent properties.

- Temperature: Controlled heating (55–70 °C) is critical for efficient cyclization without decomposition.

- Catalysts: Anhydrous aluminum trichloride is essential for Friedel-Crafts acylation.

- Acid Workup: Post-reaction acidification facilitates product isolation and purification.

- Chlorination: Use of excess chlorinating reagent ensures complete substitution but requires careful control to avoid side reactions.

Research Findings and Yield Data

A literature report from the Journal of Medicinal Chemistry (1985) indicates that the overall yield of this compound via the described route is typically moderate to high, depending on reaction times and purification methods. A related synthesis employing a one-pot multistep process for benzazepine derivatives achieved overall yields around 46% for similar tetrahydrobenzazepine compounds, demonstrating the efficiency of modern synthetic strategies.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzazepines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

科学研究应用

Biological Activities

Research indicates that 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits various biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential as a neuroprotective agent. It interacts with neurotransmitter systems and may modulate dopaminergic and serotonergic pathways.

- Antidepressant Properties : Some studies suggest that this compound may possess antidepressant-like effects in animal models. Its mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

- Anticancer Potential : Preliminary research has indicated that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest.

Neuropharmacological Study

A study published in the Journal of Medicinal Chemistry investigated the effects of various benzazepine derivatives on dopamine receptors. The results demonstrated that this compound showed significant binding affinity to D2 dopamine receptors. This suggests its potential use in treating disorders like schizophrenia and Parkinson's disease.

Antidepressant Research

In an animal model of depression, researchers administered this compound and observed significant reductions in depressive behaviors compared to control groups. The study concluded that the compound's action on serotonin receptors could be a promising avenue for developing new antidepressants.

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Further mechanistic studies are required to elucidate the pathways involved in its anticancer effects.

作用机制

The mechanism of action of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Benzazepinones

3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure: Replaces chlorine with an amino group (NH₂) at the 3-position (CAS: 86499-35-6).

- However, reduced electrophilicity at the ketone may alter reactivity in nucleophilic additions .

- Synthesis : Typically involves reductive amination or direct substitution, differing from chlorination pathways .

3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure: Features two chlorine atoms at the 3-position (CAS: 86499-22-1; MF: C₁₀H₉Cl₂NO).

- Impact: Increased molecular weight (230.09 g/mol) and electron-withdrawing effects enhance ketone electrophilicity. LogP = 2.88 suggests higher lipophilicity than the mono-chloro derivative .

- Applications: Potential as a precursor in organocatalysis or medicinal chemistry due to enhanced stability .

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure : Bromine replaces chlorine at the 3-position.

- Higher molecular weight (225.09 g/mol) may affect pharmacokinetics .

Positional Isomers and Functional Group Additions

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure : Chloroacetyl group at the 7-position (CAS: 154195-54-7).

- Impact : The reactive chloroacetyl group enables further derivatization (e.g., nucleophilic substitutions). This contrasts with 3-chloro analogs, where substitution focuses on the azepine ring .

- Applications : Intermediate for synthesizing bioactive molecules or polymer precursors .

3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Structure : Chloropropyl chain at the 3-position and methoxy groups on the benzene ring.

- Improved synthesis yields (44%→48%) highlight optimized protocols for bulky substituents .

Heterocyclic Analogs

1H-Benzo[b][1,5]diazepin-2(3H)-ones

- Structure: Diazepine ring with two nitrogen atoms (vs. one in benzazepinones).

- Impact: Additional nitrogen increases hydrogen bonding capacity and conformational flexibility. Derivatives like Midazolam (a benzodiazepine) exhibit anxiolytic activity, whereas benzazepinones lack documented CNS effects .

- Synthesis: Involves condensation of o-phenylenediamine with ethyl acetoacetate, differing from benzazepinone pathways .

5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones

- Structure : Triazepine ring with three nitrogen atoms.

- Limited solubility compared to benzazepinones due to higher polarity .

生物活性

3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 86499-23-2) is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNO. Its structure features a benzazepine core, which is known for various pharmacological activities. The presence of the chlorine atom and the tetrahydro structure contributes to its unique reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions that form the benzazepine framework. While specific synthetic routes can vary, they often include the use of starting materials like o-phenylenediamines and appropriate chlorinating agents to introduce the chlorine substituent.

Antipsychotic Properties

Research indicates that compounds within the benzazepine class exhibit antipsychotic effects. For instance, derivatives similar to this compound have been shown to interact with dopamine receptors. A study demonstrated that certain benzazepine derivatives could effectively reduce symptoms in animal models of schizophrenia .

Analgesic Effects

In addition to antipsychotic activity, some studies suggest that this compound may possess analgesic properties. Experimental data indicate that it may modulate pain pathways through interactions with opioid receptors or other pain-related signaling mechanisms .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Antipsychotic Effects

A study published in a pharmacology journal evaluated the efficacy of several benzazepine derivatives in rodent models exhibiting psychotic symptoms. The results indicated that compounds structurally related to this compound significantly reduced hyperactivity and improved cognitive function compared to control groups .

Analgesic Activity Assessment

In another research effort focusing on pain relief, the compound was tested in a formalin-induced pain model in rats. The findings revealed that administration of the compound resulted in a significant reduction in pain behaviors compared to untreated controls .

Data Table: Summary of Biological Activities

常见问题

Q. What are the established synthetic routes for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and what key reaction conditions influence yield and purity?

The synthesis of benzazepinone derivatives typically involves multi-step protocols, including cyclization, halogenation, and functional group modifications. A common approach involves:

- Core structure formation : Condensation of substituted anilines with cyclic ketones or esters to form the benzazepine backbone.

- Chlorination : Introduction of chlorine via electrophilic substitution or nucleophilic displacement, often using reagents like POCl₃ or SOCl₂ under anhydrous conditions .

- Purification : Recrystallization or column chromatography to isolate the target compound.

Q. Critical conditions :

- Temperature control during cyclization (60–80°C) to avoid side reactions.

- Use of inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Catalytic acid/base systems (e.g., H₂SO₄ or Et₃N) to enhance reaction efficiency .

Example synthesis (adapted from Lorazepam synthesis ):

Condensation of 2-amino-2',5-dichlorobenzophenone with hydroxylamine.

Cyclization using chloracetyl chloride.

Chlorination via POCl₃ at controlled temperatures.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl-specific).

- HPLC/UPLC : Purity analysis using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Data interpretation tip : Compare experimental spectra with computational predictions (e.g., PubChem’s InChIKey ) to validate assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

Contradictions often arise from tautomerism, polymorphism, or residual solvents. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.

- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles in the tetrahydro ring) .

- DFT calculations : Predict stable conformers and compare with experimental data .

Case study : In benzodiazepine derivatives, unexpected NOE correlations in NOESY spectra may indicate non-planar conformations, requiring iterative refinement of structural models .

Q. What strategies optimize reaction selectivity in the halogenation steps of this compound derivatives?

- Regioselective chlorination :

- Use directing groups (e.g., electron-withdrawing substituents) to favor para/ortho positions.

- Employ Lewis acids (e.g., FeCl₃) to stabilize transition states .

- Avoiding overhalogenation :

- Limit reagent stoichiometry (e.g., 1.1 eq Cl₂ gas).

- Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

Example : In benzodiazepine acylation, selective chloro substitution at position 3 was achieved using 2,4-dichlorobenzoyl chloride under basic conditions (pH 9–10) .

Q. How do structural modifications to the tetrahydro ring impact the compound’s bioactivity?

- Ring size expansion : Replacing the tetrahydro ring with a seven-membered ring increases conformational flexibility, altering receptor binding kinetics .

- Substituent effects :

Table 1 : SAR of benzazepinone derivatives

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| 3-Cl substituent | ↑ Binding affinity to GABA receptors | |

| 1-Methyl group | ↑ Lipophilicity (logP +0.5) | |

| 5-Fluoro addition | ↓ Metabolic degradation |

Q. What methodologies are recommended for analyzing purity and stability under storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation products.

- Stability-indicating HPLC : Use gradient elution to resolve degradation peaks (e.g., hydrolyzed lactam forms) .

- Karl Fischer titration : Quantify water content (<0.1% for long-term stability).

Key finding : Benzazepinones are prone to hydrolysis in acidic conditions; lyophilization or storage under N₂ is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。